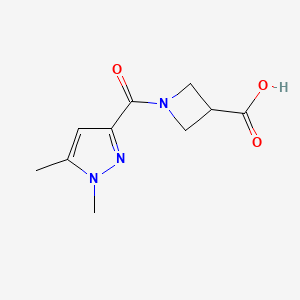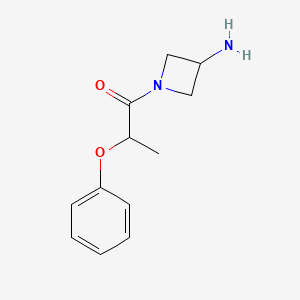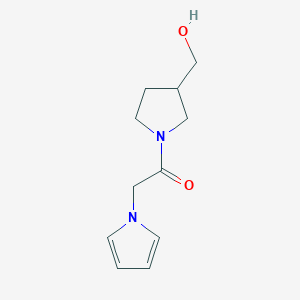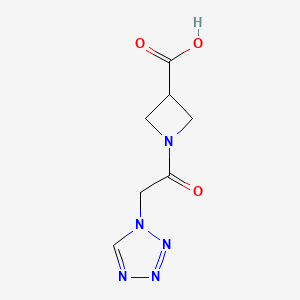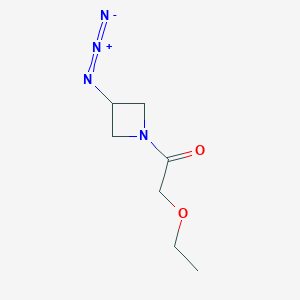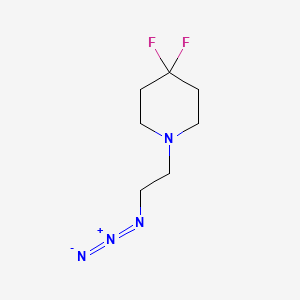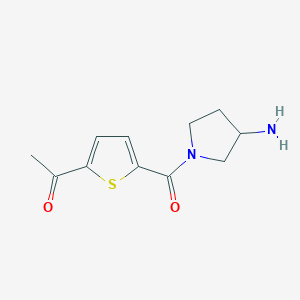
1-(5-(3-Aminopirrolidin-1-carbonil)tiofeno-2-il)etan-1-ona
Descripción general
Descripción
1-(5-(3-Aminopyrrolidine-1-carbonyl)thiophen-2-yl)ethan-1-one is a useful research compound. Its molecular formula is C11H14N2O2S and its molecular weight is 238.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(5-(3-Aminopyrrolidine-1-carbonyl)thiophen-2-yl)ethan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(5-(3-Aminopyrrolidine-1-carbonyl)thiophen-2-yl)ethan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Propiedades Antiinflamatorias
Se ha informado que los derivados de tiofeno poseen propiedades antiinflamatorias . Por lo tanto, "1-(5-(3-Aminopirrolidin-1-carbonil)tiofeno-2-il)etan-1-ona" podría usarse potencialmente en el desarrollo de nuevos fármacos antiinflamatorios.
Aplicaciones Antipsicóticas
Los compuestos basados en tiofeno también se han utilizado en el desarrollo de fármacos antipsicóticos . La presencia del grupo tiofeno en este compuesto podría convertirlo en un candidato para la investigación en esta área.
Efectos Antiarrítmicos
Los derivados de tiofeno han mostrado potencial en el tratamiento de arritmias . Este compuesto podría explorarse por sus posibles efectos antiarrítmicos.
Medicamento Antiansiedad
El grupo tiofeno se ha asociado con efectos antiansiedad . Este compuesto podría investigarse por su posible uso en el tratamiento de los trastornos de ansiedad.
Aplicaciones Antifúngicas
Los derivados de tiofeno han demostrado propiedades antifúngicas . Esto sugiere que "this compound" podría utilizarse en el desarrollo de nuevos medicamentos antifúngicos.
Propiedades Antioxidantes
Se ha encontrado que los compuestos basados en tiofeno poseen propiedades antioxidantes . Este compuesto podría explorarse por sus posibles efectos antioxidantes.
Aplicaciones Anticancerígenas
Tanto los derivados de tiofeno como de pirrolidina han mostrado potencial en la investigación anticancerígena . Este compuesto, que contiene ambos grupos, podría ser un candidato prometedor para el desarrollo de nuevos fármacos anticancerígenos.
Inhibición de Quinasas
Se ha informado que los derivados de tiofeno inhiben las quinasas , que son enzimas que desempeñan funciones clave en varios procesos celulares. Este compuesto podría investigarse por su potencial como inhibidor de quinasas.
Propiedades
IUPAC Name |
1-[5-(3-aminopyrrolidine-1-carbonyl)thiophen-2-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2S/c1-7(14)9-2-3-10(16-9)11(15)13-5-4-8(12)6-13/h2-3,8H,4-6,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGNPDFOAVUBMEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)C(=O)N2CCC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(2-hydroxyethyl)-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B1476282.png)
![2-amino-1-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one](/img/structure/B1476283.png)
![2-Chloro-1-(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)ethan-1-one](/img/structure/B1476286.png)
